![molecular formula C9H10N2O2 B14854174 (6-Methoxybenzo[D]oxazol-2-YL)methanamine CAS No. 944907-50-0](/img/structure/B14854174.png)
(6-Methoxybenzo[D]oxazol-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxybenzo[D]oxazol-2-YL)methanamine is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by a methoxy group attached to the benzene ring and a methanamine group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxybenzo[D]oxazol-2-YL)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with methoxybenzoyl chloride under basic conditions to form the oxazole ring. The resulting intermediate can then be treated with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methoxybenzo[D]oxazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of (6-Hydroxybenzo[D]oxazol-2-YL)methanamine.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
(6-Methoxybenzo[D]oxazol-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (6-Methoxybenzo[D]oxazol-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methoxy and methanamine groups can interact with the active sites of these targets, leading to changes in their function. The exact pathways involved would vary depending on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chlorobenzo[D]oxazol-2-YL)methanamine
- (5,7-Dichlorobenzo[D]oxazol-2-YL)methanamine
- (6-Fluorobenzo[D]oxazol-2-YL)methanamine
Uniqueness
(6-Methoxybenzo[D]oxazol-2-YL)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its chlorinated or fluorinated counterparts, the methoxy group can enhance its solubility and potentially alter its interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
944907-50-0 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
(6-methoxy-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N2O2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5,10H2,1H3 |
Clé InChI |
AMTZJLLXNGZFBB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


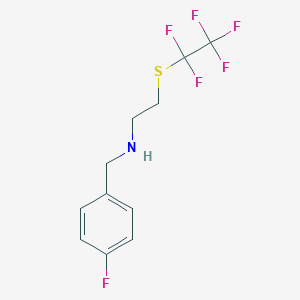

![1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)
![2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14854108.png)


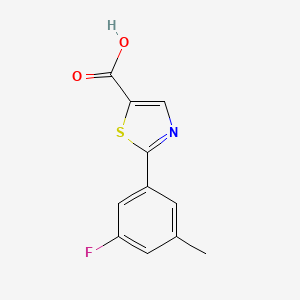

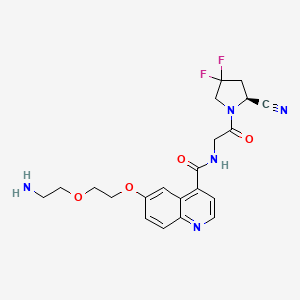
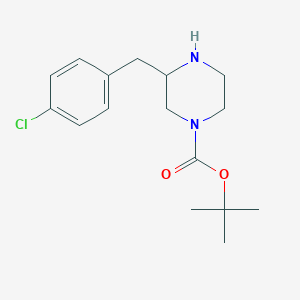
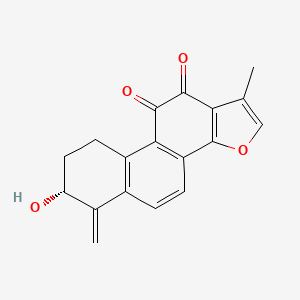
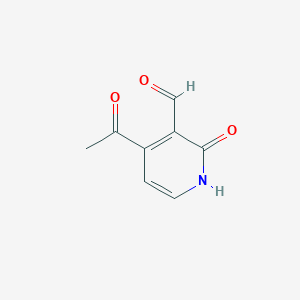

![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
